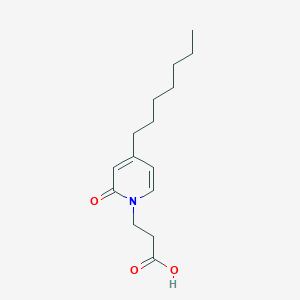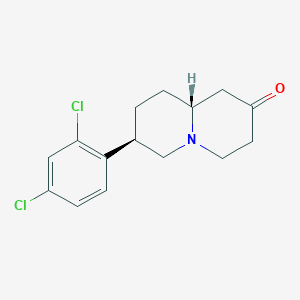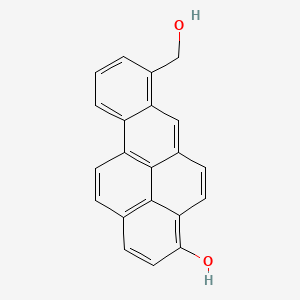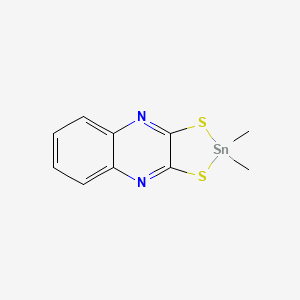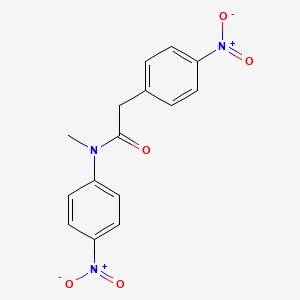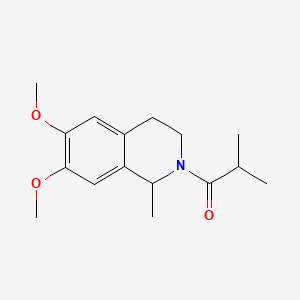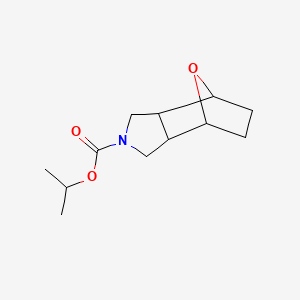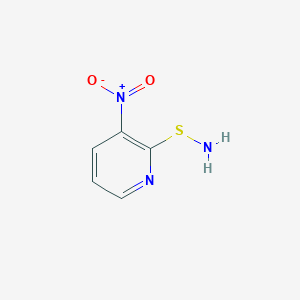
S-(3-Nitropyridin-2-yl)-(thiohydroxylamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(3-Nitropyridin-2-yl)-(thiohydroxylamine): is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) typically involves the reaction of 3-nitropyridine with thiohydroxylamine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common solvents used include ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) may involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and optimizing reaction conditions to enhance yield and purity. The use of automated systems and real-time monitoring can further streamline the production process.
化学反应分析
Types of Reactions: S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiohydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The thiohydroxylamine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
相似化合物的比较
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in their functional groups.
3-Nitropyridin-2-yl)methanol: Similar in structure but contains a hydroxyl group instead of a thiohydroxylamine group.
属性
CAS 编号 |
73265-18-6 |
|---|---|
分子式 |
C5H5N3O2S |
分子量 |
171.18 g/mol |
IUPAC 名称 |
S-(3-nitropyridin-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C5H5N3O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H,6H2 |
InChI 键 |
BDEZGPKAMAVGBE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)SN)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


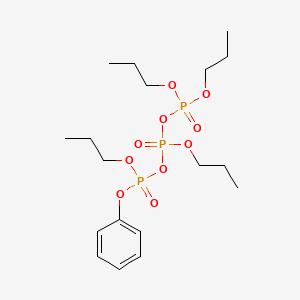
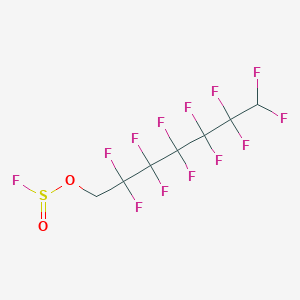
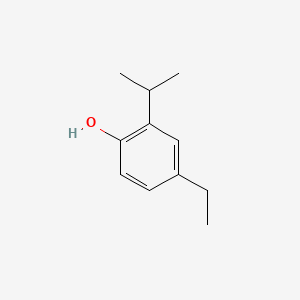
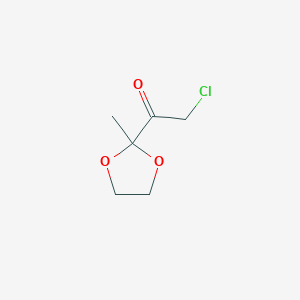
![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
